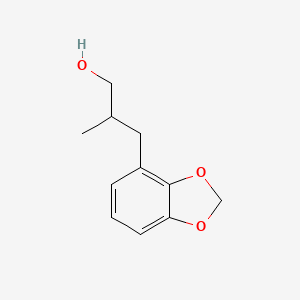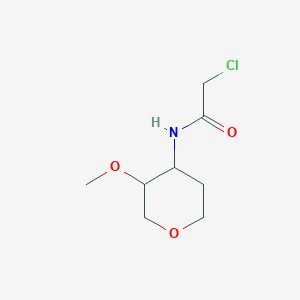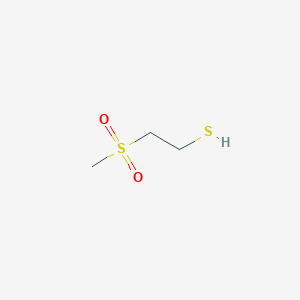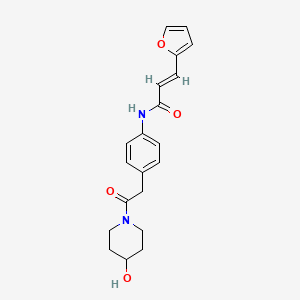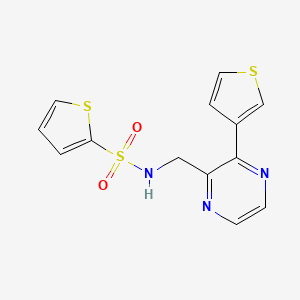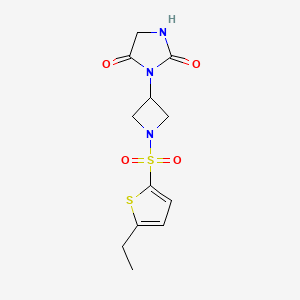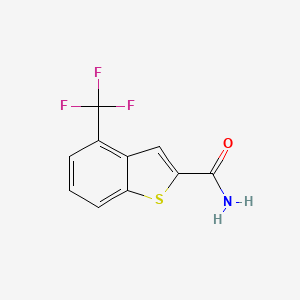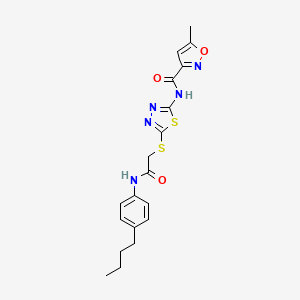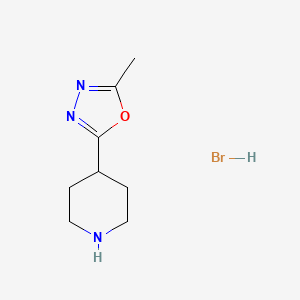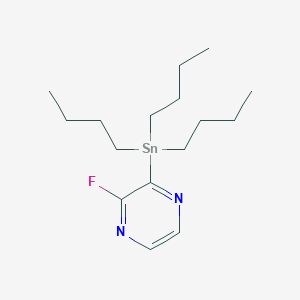
2-Fluoro-3-(tributylstannyl)pyrazine
描述
2-Fluoro-3-(tributylstannyl)pyrazine is an organotin compound with the molecular formula C16H29FN2Sn It is a derivative of pyrazine, where a fluorine atom is substituted at the second position and a tributylstannyl group is attached at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine typically involves the stannylation of 2-fluoropyrazine. One common method includes the reaction of 2-fluoropyrazine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the stannylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and hazardous nature of organotin compounds.
化学反应分析
Types of Reactions
2-Fluoro-3-(tributylstannyl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the major products would be the corresponding substituted pyrazines. In coupling reactions, the products would be the coupled organic molecules .
科学研究应用
2-Fluoro-3-(tributylstannyl)pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-Fluoro-3-(tributylstannyl)pyrazine involves its interaction with various molecular targets and pathways. The fluorine atom and the tributylstannyl group confer unique reactivity to the compound, allowing it to participate in specific chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
相似化合物的比较
Similar Compounds
2-Fluoropyrazine: Lacks the tributylstannyl group, making it less reactive in certain types of reactions.
3-(Tributylstannyl)pyrazine: Lacks the fluorine atom, which affects its reactivity and chemical properties.
2-Chloro-3-(tributylstannyl)pyrazine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Fluoro-3-(tributylstannyl)pyrazine is unique due to the presence of both the fluorine atom and the tributylstannyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
tributyl-(3-fluoropyrazin-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUYXLMGZRVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29FN2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
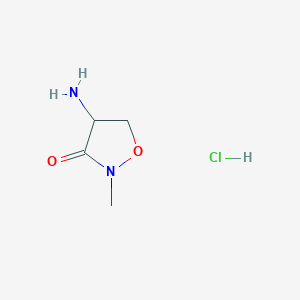
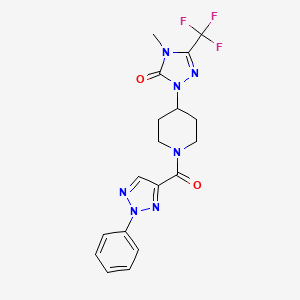
![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

![N-(4-ethoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2578074.png)
